Amsilarotene

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

inhibits liver metastasis; structure in first source

Structure

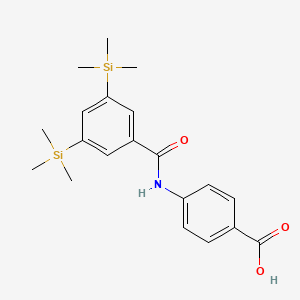

2D Structure

Properties

IUPAC Name |

4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTNSTLJOVCBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155013 | |

| Record name | Amsilarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125973-56-0 | |

| Record name | Amsilarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsilarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMSILAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amsilarotene's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amsilarotene (TAC-101) is a synthetic retinoid with selective agonist activity for Retinoic Acid Receptor-α (RAR-α), positioning it as a promising agent in oncology. This technical guide delineates the core mechanisms by which this compound exerts its anti-cancer effects. By binding to RAR-α, this compound initiates a signaling cascade that culminates in cell cycle arrest at the G1 phase and the induction of apoptosis. Key molecular events include the inhibition of Retinoblastoma (Rb) protein phosphorylation, the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and a subsequent decrease in the expression of cyclin A and thymidylate synthase. This guide provides a comprehensive overview of these pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in regulating cell proliferation, differentiation, and apoptosis. Their therapeutic potential in cancer has been extensively explored, leading to the development of synthetic analogs with improved receptor selectivity and pharmacological profiles. This compound (TAC-101) is one such synthetic retinoid, a retinobenzoic acid derivative, that demonstrates a high affinity for Retinoic Acid Receptor-α (RAR-α)[1]. This selective binding profile is central to its mechanism of action and its potential as a targeted anti-cancer agent. This document serves as a technical resource, consolidating the current understanding of this compound's molecular interactions within cancer cells.

Core Mechanism of Action: RAR-α Agonism

This compound's primary mode of action is its function as a selective agonist for RAR-α. Upon entering the cell, it binds to RAR-α, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle control and apoptosis.

Receptor Binding Affinity

This compound exhibits a strong and selective binding affinity for RAR-α. This selectivity is a key characteristic that distinguishes it from other retinoids and is believed to contribute to its specific anti-tumor effects.

| Receptor | Binding Affinity (Ki) |

| RAR-α | 2.4 nM[1] |

| RAR-β | 400 nM[1] |

| RAR-γ | Not specified |

Signaling Pathways and Molecular Events

The activation of RAR-α by this compound triggers a cascade of downstream events that collectively inhibit cancer cell proliferation and induce cell death. The two primary outcomes of this signaling pathway are cell cycle arrest and apoptosis.

Cell Cycle Arrest at G1 Phase

This compound treatment leads to a significant accumulation of cancer cells in the G1 phase of the cell cycle[2]. This arrest is orchestrated by a series of molecular changes that prevent the cells from transitioning into the S phase, where DNA replication occurs.

A pivotal event in the G1/S transition is the phosphorylation of the Retinoblastoma (Rb) protein by cyclin-dependent kinases (CDKs). This compound treatment leads to the inhibition of Rb phosphorylation[1][2]. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing it from activating the transcription of genes required for S phase entry.

The inhibition of CDK activity is mediated by the upregulation of CDK inhibitors (CKIs). This compound has been shown to increase the expression of p21WAF1/CIP1 and p27KIP1. These proteins bind to and inhibit the activity of CDK2, CDK4, and CDK6, which are essential for G1 progression and Rb phosphorylation.

The arrest in the G1 phase is further reinforced by a cytotoxic decline in the expression of cyclin A and thymidylate synthase[1][2]. Cyclin A is crucial for the S phase and G2/M transitions, while thymidylate synthase is a key enzyme in the de novo synthesis of pyrimidines, essential for DNA replication.

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

Caption: this compound-induced G1 cell cycle arrest pathway.

Induction of Apoptosis

In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in various cancer cell lines, including those of gastric, hepatocellular, and ovarian origin[1]. The induction of apoptosis is a critical component of its anti-tumor activity. While the precise apoptotic pathway is not fully elucidated in all cancer types, evidence suggests the involvement of caspase activation[3].

Logical Flow of this compound's Anti-Cancer Activity

Caption: Overview of this compound's anti-cancer effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 | Apoptosis Induction | Cell Cycle Arrest | Reference |

| BxPC-3 | Pancreatic | Inhibition at 10, 20 µM | - | G1 phase increase at 10 µM | [1] |

| MIAPaCa-2 | Pancreatic | Inhibition at 10, 20 µM | - | - | [1] |

| AsPC-1 | Pancreatic | No inhibition | - | - | [1] |

| Human Epithelial Ovarian Carcinoma | Ovarian | - | Concentration-dependent | - | [1] |

| TMK-1 | Gastric Carcinoma | - | DNA ladder formation | - | [3] |

| HL-60 | Human Leukemia | - | DNA ladder formation | - | [3] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| RMG-II (nude mice) | 8 mg/kg/day (oral) for 30 days | 45% reduction in relative tumor volume | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Workflow for MTT Assay

Caption: Workflow for determining cell viability using MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

-

Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression levels of key proteins (e.g., p-Rb, Rb, p21, p27, Cyclin A).

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a targeted therapeutic approach for certain cancers, leveraging its selective agonism of RAR-α to induce cell cycle arrest and apoptosis. Its well-defined mechanism of action, involving the inhibition of Rb phosphorylation and modulation of key cell cycle regulators, provides a strong rationale for its continued investigation in clinical settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar retinoid-based therapies. Further studies are warranted to obtain more extensive quantitative data across a broader range of cancer cell lines and to fully delineate the intricacies of the apoptotic pathways it activates.

References

Amsilarotene (TAC-101) Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms of a Novel Retinoid in Cancer Therapy

Abstract

Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in hepatocellular carcinoma (HCC). As an agonist of the retinoic acid receptor-alpha (RARα), this compound's primary mechanism of action involves the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to aid researchers in the field of oncology and drug development.

Introduction

This compound (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid), also known as TAC-101, is an orally bioavailable synthetic retinoid that selectively binds to and activates the retinoic acid receptor-alpha (RARα), a member of the nuclear hormone receptor superfamily.[1] RARs are ligand-dependent transcription factors that, upon activation, regulate the expression of a wide array of genes involved in critical cellular processes. Dysregulation of RAR signaling has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

This guide will delve into the core signaling pathway of this compound, focusing on its interaction with RARα and the subsequent inhibition of the Activator Protein-1 (AP-1) transcription factor. The downstream consequences of this interaction, including the induction of apoptosis and the inhibition of angiogenesis, will be explored in detail.

The Core Signaling Pathway: RARα-Mediated Inhibition of AP-1

The central mechanism of this compound's anti-tumor activity lies in its ability to modulate the transcriptional activity of AP-1. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos), that plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, AP-1 is constitutively active and drives the expression of genes that promote tumor growth and metastasis.

This compound, by binding to RARα, instigates a signaling cascade that ultimately leads to the suppression of AP-1 activity. Evidence suggests that the activated RARα interferes with the formation of the functional AP-1 heterodimer (c-Jun/c-Fos), thereby preventing its binding to DNA and the subsequent transcription of its target genes.[1]

References

Amsilarotene's Interaction with the Retinoid X Receptor: An Indirect but Critical Partnership in Retinoid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated significant potential in oncological research, primarily through its potent and selective agonistic activity on the Retinoic Acid Receptor alpha (RARα). While this compound does not directly bind to the Retinoid X Receptor (RXR), its mechanism of action is critically dependent on the formation of a heterodimeric complex with RXR. This guide provides a comprehensive technical overview of the indirect, yet essential, interaction between this compound and RXR. It details the molecular mechanisms of RARα/RXR heterodimerization, the role of this compound in activating this complex, and the subsequent downstream signaling events that lead to cell cycle arrest and apoptosis in cancer cells. This document synthesizes available quantitative data, outlines key experimental protocols for studying this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development and molecular oncology.

Introduction: The Central Role of the RAR/RXR Heterodimer in Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. Their effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three isoforms (α, β, and γ).

For the vast majority of their functions, RARs must form a heterodimer with an RXR. This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist to the RAR subunit, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This molecular switch initiates the transcription of target genes, ultimately leading to the observed physiological effects of the retinoid.

This compound is a synthetic retinoid that exhibits high selectivity for RARα. Its therapeutic potential lies in its ability to activate the RARα/RXR signaling cascade, thereby inducing cell cycle arrest and apoptosis in various cancer cell lines. Understanding the nuances of this compound's interaction with this heterodimeric complex is therefore paramount for its development as a therapeutic agent.

This compound's Binding Profile and Selectivity

This compound's pharmacological activity is defined by its high-affinity binding to and activation of RARα. Quantitative binding assays have been instrumental in characterizing its selectivity profile.

| Receptor Isoform | Binding Affinity (Ki) | Reference |

| RARα | 2.4 nM | [1] |

| RARβ | 400 nM | [1] |

| RARγ | Not reported | |

| RXR (all isoforms) | No significant binding/inhibition | [1] |

Table 1: Binding Affinity of this compound for Retinoid Receptor Isoforms. This table summarizes the reported dissociation constants (Ki) of this compound for different retinoic acid receptor (RAR) isoforms. The significantly lower Ki for RARα highlights its selectivity.

The data clearly demonstrates that this compound is a potent and selective RARα agonist. This selectivity is a key attribute, as it may contribute to a more favorable therapeutic window by minimizing off-target effects associated with the activation of other RAR or RXR isoforms.

The Indirect Interaction: this compound's Activation of the RARα/RXR Heterodimer

The central mechanism of this compound's action is its ability to function as a ligand for the RARα subunit within the context of the RARα/RXR heterodimer. The binding of this compound to the ligand-binding pocket of RARα induces a critical conformational change in the receptor. This change facilitates the release of corepressor molecules and the subsequent recruitment of coactivator proteins, which are essential for the initiation of gene transcription.

dot

This compound Signaling Pathway

Downstream Cellular Effects of this compound-Mediated RARα/RXR Activation

The activation of the RARα/RXR heterodimer by this compound triggers a cascade of downstream events that culminate in the inhibition of cancer cell growth. The primary cellular outcomes are cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition. This is achieved through the modulation of key cell cycle regulatory proteins. Mechanistic studies have revealed that this compound treatment leads to:

-

Inhibition of Retinoblastoma (Rb) protein phosphorylation: Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

-

Increased expression of Cyclin-Dependent Kinase (CDK) inhibitors: this compound upregulates the expression of CDK inhibitors such as p21 and p27. These proteins bind to and inhibit the activity of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for G1/S progression.

-

Decreased expression of Cyclin A: Cyclin A is crucial for the progression through the S and G2 phases of the cell cycle. This compound-mediated downregulation of cyclin A contributes to the overall cytostatic effect.

| Cell Line | This compound Concentration | Effect on Cell Cycle | Key Molecular Changes |

| Human Gastric Cancer | 1-10 µM | G1 arrest | ↓ Cyclin A, ↓ Phospho-Rb, ↑ p21, ↑ p27 |

| Human Hepatocellular Carcinoma | 1-10 µM | G1 arrest | ↓ Cyclin D1, ↓ CDK4 |

Table 2: Effects of this compound on Cell Cycle Progression in Cancer Cell Lines. This table provides a summary of the observed effects of this compound on the cell cycle in different cancer cell models, highlighting the key molecular alterations.

dot

This compound-Induced Cell Cycle Arrest Pathway

Induction of Apoptosis

In addition to its cytostatic effects, this compound can also induce programmed cell death, or apoptosis, in cancer cells. This process is executed by a family of cysteine proteases called caspases. This compound-induced apoptosis is believed to be mediated through the intrinsic (mitochondrial) pathway, characterized by:

-

Changes in the expression of Bcl-2 family proteins: this compound can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization.

-

Cytochrome c release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Apoptosome formation and caspase activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

| Cell Line | This compound Concentration | Apoptotic Effect | Key Molecular Changes |

| Human Ovarian Carcinoma | 10-25 µM | Increased apoptosis | ↑ Cleaved Caspase-3 |

| Human Pancreatic Cancer (BxPC-3, MIAPaCa-2) | 10-20 µM | Inhibition of proliferation | Not specified |

Table 3: Pro-apoptotic Effects of this compound in Cancer Cell Lines. This table summarizes the apoptotic effects of this compound and the associated molecular changes observed in different cancer cell models.

dot

This compound-Induced Apoptosis Pathway

Key Experimental Protocols

The characterization of this compound's interaction with the RARα/RXR heterodimer and its downstream effects relies on a variety of in vitro and cell-based assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different nuclear receptor isoforms.

-

Principle: A radiolabeled ligand (e.g., [³H]-all-trans retinoic acid) is incubated with a source of the receptor (e.g., nuclear extracts from cells overexpressing the receptor). The unlabeled test compound (this compound) is added at increasing concentrations to compete for binding with the radiolabeled ligand. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Materials:

-

Nuclear extracts from cells expressing RARα, RARβ, RARγ, or RXR isoforms.

-

Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid).

-

Unlabeled this compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate nuclear extracts with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in binding buffer.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Calculate the Ki value.

-

dot

Radioligand Binding Assay Workflow

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the transcriptional activity of the RARα/RXR heterodimer in response to this compound.

-

Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a luciferase gene under the control of a RARE. When this compound activates the RARα/RXR heterodimer, it binds to the RARE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the transcriptional activity.

-

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1).

-

Expression vector for human RARα.

-

Reporter plasmid with a RARE-driven luciferase gene.

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Co-transfect cells with the RARα expression vector and the RARE-luciferase reporter plasmid.

-

Treat the transfected cells with varying concentrations of this compound.

-

Lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence intensity against the logarithm of the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

-

dot

Luciferase Reporter Gene Assay Workflow

Conclusion

This compound represents a promising RARα-selective retinoid with therapeutic potential in oncology. While it does not directly engage with the Retinoid X Receptor, its mechanism of action is inextricably linked to the formation and activation of the RARα/RXR heterodimer. This indirect interaction is the cornerstone of its ability to modulate gene expression, leading to the induction of cell cycle arrest and apoptosis in cancer cells. A thorough understanding of this molecular interplay, supported by quantitative binding and functional assays, is essential for the continued development and optimization of this compound and other selective retinoids as targeted cancer therapies. Future research focusing on comprehensive gene expression profiling following this compound treatment will further elucidate the full spectrum of its downstream effects and potentially identify novel biomarkers for patient stratification.

References

Amsilarotene's Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsilarotene (TAC-101) is a synthetic retinoid that has demonstrated potential as an antineoplastic agent. As a selective agonist for the Retinoic Acid Receptor α (RARα), this compound exerts its effects by modulating gene expression, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, supported by available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound's primary molecular target is the Retinoic Acid Receptor α (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor. Upon binding to RARα, this compound induces conformational changes in the receptor, leading to the recruitment of co-activators and the dissociation of co-repressors. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream effects of this compound-mediated gene regulation culminate in two key cellular processes:

-

Cell Cycle Arrest: this compound has been shown to inhibit the phosphorylation of the retinoblastoma (RB) protein. This is a critical step in the G1/S phase transition of the cell cycle. The inhibition of RB phosphorylation is associated with an increase in the expression of cyclin-dependent kinase (CDK) inhibitors and a decrease in the expression of cyclin A.

-

Apoptosis: this compound induces programmed cell death in cancer cells. This is achieved, in part, by causing a cytotoxic decline in the expression of thymidylate synthase, an enzyme crucial for DNA synthesis and repair.

While comprehensive genome-wide studies on this compound's impact on the transcriptome are not publicly available, the known effects on these key regulatory proteins provide a foundational understanding of its gene regulatory network. It is plausible that this compound also influences the expression of other genes involved in cell proliferation and survival, such as members of the Bcl-2 family and cyclin D1, as has been observed with other retinoids.

Quantitative Data

The following table summarizes the available quantitative data regarding this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) for RARα | 2.4 nM | In vitro | MedChemExpress |

| Binding Affinity (Ki) for RARβ | 400 nM | In vitro | MedChemExpress |

| Concentration for Apoptosis Induction | 10-25 µM (24 hours) | Human epithelial ovarian carcinoma cells | MedChemExpress |

| Concentration for Proliferation Inhibition | 10-20 µM (9 days) | BxPC-3 and MIAPaCa-2 pancreatic cancer cells | MedChemExpress |

| Concentration for G1 Phase Arrest | 10 µM (48 hours) | BxPC-3 pancreatic cancer cells | MedChemExpress |

| In Vivo Tumor Growth Inhibition | 8 mg/kg/day (30 days, oral) | RMG-II ovarian carcinoma xenograft in nude mice | MedChemExpress |

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize the effects of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol details a method to quantify this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow for this compound Evaluation

Caption: General experimental workflow for characterizing this compound's effects.

Amsilarotene's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsilarotene, a selective retinoic acid receptor alpha (RARα) agonist, has demonstrated significant potential in oncology by modulating fundamental cellular processes, including cell cycle progression. As a member of the retinoid family, its mechanism of action is intrinsically linked to the transcriptional regulation of genes that govern cell growth, differentiation, and apoptosis. This technical guide provides an in-depth analysis of the effects of this compound and its close structural and functional analogs, such as Tamibarotene (AM80), on the cell cycle machinery. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Mechanism of Action: RARα-Mediated G1 Cell Cycle Arrest

This compound exerts its primary anti-proliferative effect by inducing a robust cell cycle arrest in the G1 phase. This activity is mediated through its specific binding to and activation of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that functions as a ligand-dependent transcription factor.[1][2] In various cancer cell lines, particularly breast cancer and leukemia, the activation of RARα by selective agonists has been shown to be both necessary and sufficient to halt cell cycle progression.[3]

Upon ligand binding, the RARα/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The resulting changes in gene expression ultimately lead to a halt in the G1 phase of the cell cycle, preventing cells from entering the S phase and replicating their DNA.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of cancer cells treated with RARα agonists provides quantitative evidence of G1 phase arrest. Studies on the RARα-selective agonist AM80 (Tamibarotene), a close analog of this compound, in SK-BR-3 human breast cancer cells, have demonstrated a significant, dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S phase population.

Table 1: Effect of RARα Agonist (AM80) on Cell Cycle Distribution in SK-BR-3 Breast Cancer Cells [3]

| Treatment (96h) | Concentration (μM) | % G1 Phase | % S Phase | % G2/M Phase |

| Control (DMSO) | - | 56.7 | 36.5 | 6.8 |

| AM80 | 0.01 | 75.2 | 19.3 | 5.5 |

| AM80 | 0.1 | 82.1 | 12.4 | 5.5 |

| AM80 | 1 | 85.3 | 9.1 | 5.6 |

Molecular Mechanisms of G1 Arrest

The G1 phase of the cell cycle is tightly regulated by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). This compound-induced G1 arrest is orchestrated through the modulation of these key regulatory proteins.

Downregulation of G1 Cyclins and CDKs

Activation of RARα by this compound is believed to lead to the transcriptional repression of genes encoding G1 cyclins, particularly Cyclin D1, and their partner kinases, CDK4 and CDK6. The Cyclin D-CDK4/6 complex is crucial for the phosphorylation of the Retinoblastoma protein (Rb), a key step in the G1/S transition. By reducing the levels of Cyclin D1 and CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state.

Upregulation of CDK Inhibitors

In addition to downregulating positive regulators of the cell cycle, RARα activation can lead to the upregulation of CDK inhibitors, such as p21WAF1/CIP1 and p27KIP1.[4][5] These proteins bind to and inhibit the activity of Cyclin-CDK complexes, further enforcing the G1 checkpoint. The induction of p21 and p27 provides an additional layer of control to ensure that the cell does not prematurely enter the S phase.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound-induced G1 cell cycle arrest pathway.

Caption: Workflow for this compound cell cycle analysis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed breast cancer cells (e.g., SK-BR-3 or MCF-7) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or a close analog like AM80) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 96 hours).[3]

-

Cell Harvesting: Detach the cells using trypsin-EDTA, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

-

Cell Lysis: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion

This compound and its analogs potently inhibit cancer cell proliferation by inducing a G1 phase cell cycle arrest. This effect is mediated through the activation of RARα, which leads to the downregulation of key G1 cyclins and CDKs and the upregulation of CDK inhibitors. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a strong foundation for the continued investigation and clinical development of this compound as a targeted therapy for various malignancies. Further research should aim to fully elucidate the complete network of genes regulated by this compound to identify additional therapeutic targets and potential combination strategies.

References

- 1. What is the mechanism of Tamibarotene? [synapse.patsnap.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal by RARα agonist Am580 of c-Myc-induced imbalance in RARα/RARγ expression during MMTV-Myc tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Amsilarotene and Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amsilarotene (TAC-101) is a synthetic retinoid with selective affinity for the Retinoic Acid Receptor alpha (RAR-α).[1][2] As a modulator of this key nuclear receptor, this compound holds potential as a therapeutic agent that can influence cellular processes such as proliferation, apoptosis, and differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its relevance to cellular differentiation. The document summarizes available quantitative data, outlines key experimental methodologies, and visualizes the signaling pathways involved. While extensive data on this compound-induced differentiation is still emerging, this guide consolidates the current understanding of its molecular interactions and biological effects to support further research and development.

Introduction to this compound

This compound is a retinobenzoic acid derivative that has been investigated for its potential antineoplastic activities.[1] It is characterized by its selective binding to RAR-α, a member of the nuclear receptor superfamily that plays a crucial role in regulating gene expression. Upon activation by a ligand such as this compound, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[3][4] This interaction modulates the transcription of genes involved in critical cellular functions, including differentiation.

Mechanism of Action

The primary mechanism of action of this compound is through its function as an agonist for RAR-α.[2] This targeted activity initiates a cascade of molecular events that can lead to the induction of cellular differentiation, cell cycle arrest, and apoptosis.

Retinoic Acid Receptor Alpha (RAR-α) Agonism

This compound exhibits a high binding affinity for RAR-α, with a reported Ki of 2.4 nM, while showing significantly lower affinity for RAR-β (Ki of 400 nM).[1] This selectivity for RAR-α is a key feature of its molecular profile. The activation of RAR-α by this compound leads to the recruitment of coactivator proteins and the dissociation of corepressors from the RAR/RXR heterodimer, thereby initiating the transcription of target genes.[3]

Impact on Cell Cycle Regulation

A key downstream effect of this compound's engagement with RAR-α is the inhibition of retinoblastoma-gene product (RB) phosphorylation.[1] The RB protein is a critical tumor suppressor that controls the G1/S checkpoint of the cell cycle. By preventing its phosphorylation, this compound helps to maintain RB in its active, hypophosphorylated state, which in turn sequesters E2F transcription factors and halts the cell cycle in the G1 phase.[1] This cell cycle arrest is a prerequisite for cellular differentiation in many lineages.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the available quantitative data on the in vitro effects of this compound on various cancer cell lines.

Table 1: In Vitro Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |

| BxPC-3 | Pancreatic Cancer | 10, 20 µM | 9 days | Inhibition of proliferation | [1] |

| MIAPaCa-2 | Pancreatic Cancer | 10, 20 µM | 9 days | Inhibition of proliferation | [1] |

| AsPC-1 | Pancreatic Cancer | Not specified | 9 days | No inhibition of proliferation | [1] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |

| Human epithelial ovarian carcinoma-derived cell lines | Ovarian Carcinoma | 10, 25 µM | 24 hours | Concentration-dependent induction of apoptosis | [1] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | Concentration | Incubation Time | Result | Reference |

| BxPC-3 | Pancreatic Cancer | 10 µM | 48 hours | Increased proportion of cells in the G1 phase | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to evaluate the effects of this compound on cellular differentiation and related processes.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., BxPC-3, MIAPaCa-2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 3, 6, 9 days).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 10, 25 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 10 µM) for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for studying cellular differentiation.

Conclusion and Future Directions

This compound is a potent and selective RAR-α agonist that demonstrates clear anti-proliferative and pro-apoptotic effects in various cancer cell models. Its ability to induce cell cycle arrest through the inhibition of RB phosphorylation provides a strong mechanistic rationale for its potential to induce cellular differentiation. While direct and extensive quantitative data on this compound-mediated differentiation is not yet widely available in the public domain, the established role of the RAR-α signaling pathway in cellular maturation processes suggests that this is a promising area for further investigation.

Future research should focus on:

-

Conducting comprehensive in vitro differentiation assays across a panel of relevant cell lines (e.g., hematopoietic, neuronal, epithelial) to quantify the differentiation-inducing effects of this compound.

-

Identifying the specific target genes regulated by this compound that are critical for driving the differentiation process.

-

Evaluating the efficacy of this compound in promoting differentiation in in vivo models of cancer and other diseases characterized by a differentiation block.

By elucidating the full spectrum of this compound's biological activities, the scientific community can better position this compound for potential therapeutic applications where the induction of cellular differentiation is a desired outcome.

References

Amsilarotene in Acute Myeloid Leukemia (AML) Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. While progress has been made in treating certain subtypes, there remains a critical need for targeted therapies for patients with specific molecular profiles. Amsilarotene (formerly SY-1425, also known as Tamibarotene) is a potent and selective oral agonist of the Retinoic Acid Receptor Alpha (RARα).[1][2][3][4][5] This document provides a comprehensive technical overview of the preclinical evaluation of this compound in AML models, focusing on its mechanism of action, experimental validation, and relevant protocols for researchers in the field.

Recent research has identified a subset of AML patients, approximately 30%, whose disease is characterized by overexpression of the RARA gene, often associated with a super-enhancer at the RARA locus.[3][6][7][8] This overexpression leads to a block in myeloid differentiation, a hallmark of AML. This compound is designed to specifically target this dependency by binding to the overexpressed RARα, thereby restoring the normal transcriptional program and inducing differentiation and apoptosis in these leukemic cells.[3][4][9] Preclinical studies in both cell line and patient-derived xenograft (PDX) models have demonstrated the sensitivity of RARA-high AML to this compound, while RARA-low models are largely resistant.[1][2][3][6]

Mechanism of Action: RARα Signaling Pathway

In normal hematopoiesis, RARα forms a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex binds to DNA and recruits co-repressors, inhibiting the transcription of genes necessary for myeloid differentiation.[9][10][11] In RARA-overexpressing AML cells, the high levels of unliganded RARα act as a potent transcriptional repressor.

This compound, as a selective RARα agonist, binds to the ligand-binding domain of RARα. This binding induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[9][12] This switch in transcriptional machinery results in the expression of target genes that drive myeloid differentiation and apoptosis. Key downstream targets and regulators implicated in this compound's mechanism of action include Dehydrogenase/Reductase 3 (DHRS3), Interferon Regulatory Factor 8 (IRF8), and CCAAT/enhancer-binding protein epsilon (C/EBPε).[13][14][15][16]

Data Presentation

In Vitro Sensitivity of AML Cell Lines to this compound

The anti-proliferative effect of this compound is predominantly observed in AML cell lines with high levels of RARA expression.

| Cell Line | RARA Expression | IC50 / GI50 (nM) | Assay Type | Citation(s) |

| Pediatric AML (pAML) SE+ | High | Dose-dependent inhibition at 100 nM | Cell Viability | [9] |

| Kasumi-1 | Low | No obvious cytotoxicity | Cell Viability | [9] |

| OCI-AML3 | High | Synergistic effects with other agents | Cell Viability | [17] |

| MV4-11 | High | Synergistic effects with other agents | Cell Viability | [17] |

| HL-60 | High | Not specified | Differentiation/Apoptosis | [18] |

| MOLM13 | High | Not specified | Differentiation/Apoptosis | [18] |

In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

This compound has demonstrated significant anti-tumor activity in RARA-high AML PDX models.

| PDX Model | RARA Status | Treatment | Outcome | Citation(s) |

| pAML SE+ | High | 6 mg/kg/day, oral gavage | Decreased leukemia burden, prolonged survival | [9] |

| RARA-high | High | Monotherapy | Anti-tumor activity | [1][2][3][5] |

| RARA-low | Low | Monotherapy | No anti-tumor activity | [1][2][3][5] |

| RARA-high | High | Combination with Azacitidine | Deeper, more durable responses than single agents | [2][19] |

Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo®)

This protocol is for assessing the anti-proliferative effects of this compound on AML cell lines.

Materials:

-

AML cell lines (e.g., OCI-AML3, MV4-11, Kasumi-1)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (Tamibarotene)

-

96-well clear or opaque-walled microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[20][21]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.[9]

-

Assay:

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][21] Read the absorbance at 490 nm.

-

CellTiter-Glo® Assay: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23] Read the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in AML cells by flow cytometry.

Materials:

-

AML cells treated with this compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells after treatment with this compound. Centrifuge at 300 x g for 5 minutes.[9][19]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI (100 µg/mL).[2][19]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][9][19]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2][19]

-

Flow Cytometry: Analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Myeloid Differentiation Assay (CD11b/CD38 Staining)

This protocol is for assessing myeloid differentiation in this compound-treated AML cells by flow cytometry.

Materials:

-

AML cells treated with this compound

-

Fluorochrome-conjugated antibodies against CD11b and CD38

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest cells after this compound treatment and wash with flow cytometry staining buffer.

-

Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of staining buffer and add the recommended amount of anti-CD11b and anti-CD38 antibodies.

-

Incubation: Incubate for 20-30 minutes on ice in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

Flow Cytometry: Analyze the cells for the expression of CD11b and CD38. An increase in the percentage of positive cells or mean fluorescence intensity indicates differentiation.[13][18][24][25][26]

Western Blotting

This protocol is for detecting the expression of RARα and downstream target proteins.

Materials:

-

AML cell lysates (treated and untreated)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RARα, anti-C/EBPε, anti-IRF8, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane as in step 7.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[14][27][28]

Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and treatment of AML PDX models.

Materials:

-

Primary AML patient samples

-

Immunodeficient mice (e.g., NSG)

-

RPMI-1640 medium, FBS, PBS

-

This compound formulation for oral gavage

Procedure:

-

Cell Preparation: Thaw cryopreserved primary AML cells rapidly and wash to remove cryoprotectant. Resuspend in PBS.[1][29][30]

-

Implantation: Inject 1-5 x 10⁶ viable AML cells intravenously into sublethally irradiated NSG mice.[1][22][31][32]

-

Engraftment Monitoring: Monitor for engraftment by weekly retro-orbital or tail vein bleeding and flow cytometry for human CD45+ cells.[1][30]

-

Treatment: Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups. Administer this compound (e.g., 6 mg/kg/day) by oral gavage.[9]

-

Efficacy Assessment: Monitor tumor burden by flow cytometry of peripheral blood. At the end of the study, harvest bone marrow and spleen to assess leukemia infiltration. Monitor survival.[9][33][34]

Conclusion

This compound represents a promising targeted therapy for a significant subset of AML patients with RARA overexpression. Its mechanism of action, centered on the restoration of normal myeloid differentiation through the activation of the RARα signaling pathway, is well-supported by preclinical data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to identify additional biomarkers of response and resistance. The continued evaluation of this compound, both as a single agent and in combination with other therapies, holds the potential to improve outcomes for this patient population.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Targeting RARA overexpression with tamibarotene, a potent and selective RARα agonist, is a novel approach in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Does Tamibarotene Help RARA-Overexpressed AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 8. survivornet.com [survivornet.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Retinoid receptor signaling and autophagy in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-wide functions of PML–RARα in acute promyelocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. RARα-PLZF oncogene inhibits C/EBPα function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RARα-PLZF oncogene inhibits C/EBPα function in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Loss of IRF8 inhibits the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 24. Unleashing the Power of tamibarotene: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. IRF8 Is an AML-Specific Susceptibility Factor That Regulates Signaling Pathways and Proliferation of AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting an RNA-binding Protein Network in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Defining the transcriptional control of pediatric AML highlights RARA as a superenhancer-regulated druggable dependency - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Amsilarotene: A Technical Guide for Researchers

Amsilarotene (also known as TAC-101) is a synthetic retinoid with selective agonist activity for the retinoic acid receptor-alpha (RAR-α). It has been investigated for its potential as an antineoplastic agent, particularly in hepatocellular carcinoma. This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and relevant experimental and clinical data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a retinobenzoic acid derivative with the IUPAC name 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid.[1] Its structure is characterized by a benzoic acid moiety linked via an amide bond to a benzoyl group substituted with two trimethylsilyl groups.

| Identifier | Value |

| IUPAC Name | 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid[1] |

| Synonyms | TAC-101, Am-555S, Am555S[1] |

| CAS Number | 125973-56-0[1] |

| Molecular Formula | C₂₀H₂₇NO₃Si₂[1] |

| Molecular Weight | 385.6 g/mol [1] |

| SMILES String | C--INVALID-LINK--(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)--INVALID-LINK--(C)C[1] |

| InChI | InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24)[1] |

| InChIKey | VVTNSTLJOVCBDL-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 385.60 g/mol | MedKoo Biosciences[2] |

| Exact Mass | 385.1530 | MedKoo Biosciences[2] |

| Solubility | Soluble in DMSO, not in water. | MedKoo Biosciences[2] |

| Appearance | Solid powder | MedKoo Biosciences[2] |

Pharmacological Properties

Mechanism of Action

This compound exerts its anticancer effects through its selective agonism of the retinoic acid receptor-alpha (RAR-α). This interaction initiates a cascade of events leading to cell cycle arrest and apoptosis.[1][2] The key mechanisms include:

-

Inhibition of Retinoblastoma (RB) Protein Phosphorylation: this compound inhibits the phosphorylation of the retinoblastoma tumor suppressor protein (pRb).[1][2] Unphosphorylated or hypophosphorylated pRb is in its active state and binds to E2F transcription factors, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.

-

Induction of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound increases the levels of CDK inhibitors, which further contributes to the inhibition of CDKs responsible for pRb phosphorylation.[1][2]

-

Downregulation of Cyclin A and Thymidylate Synthase: this compound leads to a cytotoxic decrease in the expression of Cyclin A and thymidylate synthase, proteins crucial for DNA replication and cell cycle progression.[1][2]

Pharmacodynamics

This compound exhibits high selectivity for RAR-α, with a significantly lower affinity for RAR-β. This selectivity is a key feature of its pharmacological profile.

| Target | Kᵢ |

| RAR-α | 2.4 nM[1] |

| RAR-β | 400 nM[1] |

In Vitro and In Vivo Activity

-

Apoptosis Induction: this compound induces apoptosis in a concentration-dependent manner in various human cancer cell lines, including epithelial ovarian carcinoma cells.[1]

-

Inhibition of Proliferation: It has been shown to inhibit the proliferation of pancreatic cancer cell lines BxPC-3 and MIAPaCa-2.[1]

-

Cell Cycle Arrest: Treatment with this compound increases the proportion of sensitive BxPC-3 cells in the G1 phase of the cell cycle.[1]

-

Tumor Growth Inhibition: In vivo studies using nude mice with RMG-II tumor xenografts, daily oral administration of this compound at 8 mg/kg for 30 days resulted in a 45% reduction in relative tumor volume.[1]

Experimental Protocols

RAR Binding Affinity Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to nuclear receptors.

-

Preparation of Reagents: Purified recombinant RAR-α ligand-binding domain (LBD) is used. A radiolabeled known RAR ligand (e.g., [³H]all-trans-retinoic acid) serves as the tracer. This compound is prepared in a series of dilutions.

-

Binding Reaction: The RAR-α LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in a suitable binding buffer.

-

Separation of Bound and Free Ligand: The reaction mixture is passed through a filter membrane that retains the protein-ligand complex but allows the free radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Western Blot for RB Phosphorylation (General Protocol)

Western blotting is a standard technique to assess the phosphorylation status of a protein.

-

Cell Culture and Treatment: Cancer cells (e.g., BxPC-3) are cultured and treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated RB (at specific sites) and a primary antibody for total RB (as a loading control).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.

-

Analysis: The intensity of the bands corresponding to phosphorylated RB and total RB is quantified, and the ratio of phosphorylated RB to total RB is calculated to determine the effect of this compound treatment.

Clinical Trials

This compound has been evaluated in clinical trials for the treatment of advanced cancers, most notably hepatocellular carcinoma (HCC).

Phase I/II Trial in Advanced Hepatocellular Carcinoma (NCT00077142)

A Phase I/II open-label study was conducted to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and antitumor activity of oral TAC-101 in patients with advanced HCC.

-

Study Design: The Phase I portion was a dose-escalation study to determine the MTD. The Phase II portion evaluated the efficacy at the MTD. Patients received oral TAC-101 once daily for 14 days, followed by a 7-day rest period, in 21-day cycles.

-

Patient Population: Patients with advanced hepatocellular carcinoma.

-

Key Findings:

-

The MTD was determined to be 20 mg/day. Dose-limiting toxicities at 40 mg/day included deep venous thrombosis, dermatitis, fatigue, arthralgia, myalgia, and vena cava embolism.

-

At the 20 mg/day dose, the treatment was generally well-tolerated.

-

No complete or partial responses were observed during the initial treatment period, but 57% of evaluable patients (12 out of 21) achieved stable disease. Two patients had late partial responses after discontinuing the treatment.

-

The median survival for all patients treated with 20 mg/day was 12.7 months, and for evaluable patients, it was 19.2 months.

-

Pharmacokinetics from Phase I Trial

Pharmacokinetic analysis from an initial Phase I trial in patients with advanced cancer indicated no autoinduction of metabolism with dosing over 28 days.

| Parameter | Finding |

| Metabolism | No autoinduction observed over 28 days of dosing. |

Conclusion

This compound is a selective RAR-α agonist that has demonstrated preclinical and early clinical activity as an antineoplastic agent. Its mechanism of action, involving the inhibition of RB phosphorylation and induction of cell cycle arrest, provides a rationale for its use in cancer therapy. While clinical development has not progressed to registration, the data gathered on this compound provides valuable insights for the development of other RAR-α selective retinoids. Further research may explore its potential in combination therapies or in specific patient populations with biomarkers indicative of sensitivity to RAR-α agonism.

References

- 1. A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: A phase I/II trial of TAC-101, an oral synthetic retinoid, in patients with advanced hepatocellular carcinoma. [scholars.duke.edu]

Amsilarotene as a selective retinoic acid receptor alpha (RARα) agonist